
2-cyano-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide
Overview
Description
2-cyano-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide, commonly known as CEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CEPA belongs to the class of hydrazide compounds and is synthesized using a simple and cost-effective method.
Mechanism of Action
The mechanism of action of CEPA is not fully understood. However, studies have shown that CEPA inhibits the activity of various enzymes and proteins involved in cancer cell proliferation and survival, including Akt, mTOR, and NF-κB. CEPA has also been shown to activate the p53 pathway, leading to apoptosis and cell cycle arrest. Additionally, CEPA can scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.
Biochemical and Physiological Effects
CEPA has been shown to have various biochemical and physiological effects. Studies have shown that CEPA can induce apoptosis and cell cycle arrest in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. CEPA has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. Additionally, CEPA can scavenge free radicals, inhibit lipid peroxidation, and reduce oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
CEPA has several advantages for lab experiments. It is easy to synthesize using a simple and cost-effective method, and its purity can be improved using recrystallization techniques. CEPA has also been shown to have low toxicity and high stability, making it a suitable compound for in vitro and in vivo studies. However, CEPA has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and pathways. Additionally, the optimal dosage and administration route of CEPA for different applications need to be determined.
Future Directions
There are several future directions for research on CEPA. One direction is to investigate the molecular targets and pathways of CEPA to further understand its mechanism of action. Another direction is to evaluate the efficacy and safety of CEPA in clinical trials for various diseases, including cancer and neurodegenerative diseases. Additionally, the development of CEPA derivatives with improved properties, such as increased potency and selectivity, is another future direction for research on CEPA.
Conclusion
In conclusion, CEPA is a hydrazide compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CEPA can be synthesized using a simple and cost-effective method and has shown anticancer, neuroprotective, and antioxidant properties. CEPA has several advantages for lab experiments, including low toxicity and high stability, but also has some limitations, such as its mechanism of action not being fully understood. Future research on CEPA should focus on elucidating its molecular targets and pathways, evaluating its efficacy and safety in clinical trials, and developing CEPA derivatives with improved properties.
Scientific Research Applications
CEPA has shown potential applications in various fields of research, including cancer research, neuroprotection, and antioxidant therapy. Studies have shown that CEPA has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CEPA has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. Additionally, CEPA has antioxidant properties and can scavenge free radicals, making it a potential therapy for oxidative stress-related diseases.
properties
IUPAC Name |
2-cyano-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-21-13-6-5-12(10-14(13)20-4-2)11-17-18-15(19)7-8-16/h5-6,10-11H,3-4,7,9H2,1-2H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYYLQNHCYCPPB-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



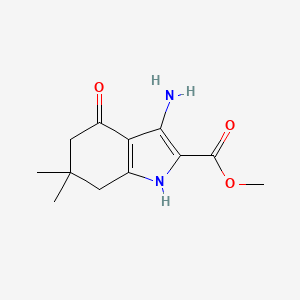

![N-(5-hydroxy-1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B3875176.png)
![2-amino-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B3875179.png)
![9-[(dimethylamino)methylene]-4-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B3875185.png)
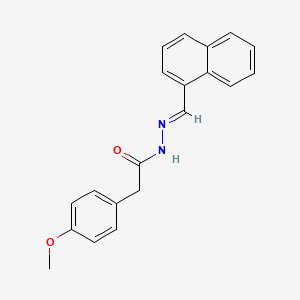

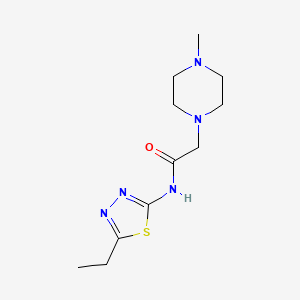
![3-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B3875203.png)
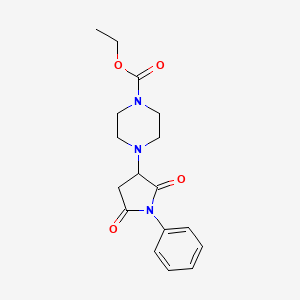
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B3875222.png)
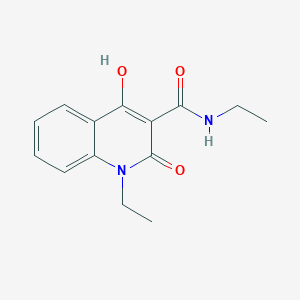
![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875252.png)
![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B3875254.png)